molecular formula C11H19NO6 B6207835 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid CAS No. 2703779-55-7

3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid

Cat. No. B6207835
CAS RN: 2703779-55-7
M. Wt: 261.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid (tBOC-MeO-OBA) is an organic compound used in various scientific experiments and research. It is a derivative of butyric acid, and is a white solid at room temperature. It is a versatile compound, as it can be used in a variety of synthetic reactions, as a catalyst, and as a reagent for organic synthesis. It is also used as a model compound for the study of enzyme-catalyzed reactions.

Mechanism of Action

TBOC-MeO-OBA acts as a catalyst in various synthetic reactions. It is believed to act as a nucleophile, attacking the electrophilic center of the substrate molecule. This leads to a rearrangement of the substrate molecule, resulting in the formation of a new product.
Biochemical and Physiological Effects
3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid is a relatively non-toxic compound. It is not known to have any direct effects on the body. However, it is important to note that it can be toxic if ingested, and should be handled with caution.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, as a catalyst, and as a reagent for organic synthesis. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is important to note that it can be toxic if ingested, and should be handled with caution.

Future Directions

There are many potential future directions for research involving 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid. These include further research into its use as a catalyst in various synthetic reactions, as well as its potential applications in the synthesis of drugs. Additionally, further research into its mechanism of action and biochemical and physiological effects may reveal new and exciting possibilities. Finally, further research into its use as a model compound for the study of enzyme-catalyzed reactions may lead to new insights into the mechanism of enzyme reactions.

Synthesis Methods

TBOC-MeO-OBA is synthesized from the reaction of tert-butyl bromoacetate and 4-methoxy-4-oxobutanoic acid. The reaction is carried out in aqueous solution at a temperature of 70-80 °C for two hours. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization.

Scientific Research Applications

TBOC-MeO-OBA is used in various scientific experiments and research. It is used as a model compound for the study of enzyme-catalyzed reactions, and can be used to study the mechanism of enzyme reactions. It is also used as a reagent for organic synthesis, and as a catalyst in various synthetic reactions. In addition, it is used in the synthesis of various drugs, such as antifungal agents and antiviral agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid involves the protection of the amine group, followed by the alkylation of the protected amine with an appropriate alkylating agent. The resulting intermediate is then subjected to a series of reactions to form the final product.", "Starting Materials": [ "4-methoxy-4-oxobutanoic acid", "tert-butyl carbamate", "ethyl chloroformate", "sodium hydride", "methyl iodide", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group in tert-butyl carbamate using ethyl chloroformate and sodium hydride to form the protected amine intermediate.", "Step 2: Alkylation of the protected amine intermediate with methyl iodide to form the N-methylated intermediate.", "Step 3: Reaction of the N-methylated intermediate with acetic anhydride and sodium hydroxide to form the corresponding carboxylic acid intermediate.", "Step 4: Deprotection of the tert-butyl group using hydrochloric acid to form the final product, 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid.", "Step 5: Purification of the final product using diethyl ether and water." ] }

CAS RN

2703779-55-7

Molecular Formula

C11H19NO6

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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